Cas no 64969-61-5 (3-4-(propan-2-yl)phenylbutan-1-amine)

3-4-(propan-2-yl)phenylbutan-1-amine is a versatile organic compound featuring a butylamine chain linked to a substituted phenyl ring with an isopropyl group at the para position. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. Its aromatic moiety contributes to stability and potential binding interactions in bioactive molecules. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial applications requiring precise molecular scaffolds. Proper handling and storage are recommended due to its reactive amine group.
3-4-(propan-2-yl)phenylbutan-1-amine structure
64969-61-5 structure
Product name:3-4-(propan-2-yl)phenylbutan-1-amine
CAS No:64969-61-5
MF:C13H21N
MW:191.3125436306
CID:5887479
PubChem ID:22750496

3-4-(propan-2-yl)phenylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Isopropylphenyl)butan-1-amine
    • 64969-61-5
    • EN300-1847921
    • 3-[4-(propan-2-yl)phenyl]butan-1-amine
    • CS-0274896
    • AKOS010968885
    • SCHEMBL11529711
    • Benzenepropanamine, γ-methyl-4-(1-methylethyl)-
    • 3-4-(propan-2-yl)phenylbutan-1-amine
    • Inchi: 1S/C13H21N/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,10-11H,8-9,14H2,1-3H3
    • InChI Key: YAGMGEVWGJOCPM-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C(C)C)=CC=1)(C)CCN

Computed Properties

  • Exact Mass: 191.167399674g/mol
  • Monoisotopic Mass: 191.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.912±0.06 g/cm3(Predicted)
  • Boiling Point: 273.4±19.0 °C(Predicted)
  • pka: 10.37±0.13(Predicted)

3-4-(propan-2-yl)phenylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1847921-10.0g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
10g
$4914.0 2023-06-02
Enamine
EN300-1847921-0.05g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
0.05g
$468.0 2023-09-19
Enamine
EN300-1847921-2.5g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
2.5g
$1089.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345566-50mg
3-(4-Isopropylphenyl)butan-1-amine
64969-61-5 98%
50mg
¥20709.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345566-500mg
3-(4-Isopropylphenyl)butan-1-amine
64969-61-5 98%
500mg
¥25664.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345566-1g
3-(4-Isopropylphenyl)butan-1-amine
64969-61-5 98%
1g
¥30834.00 2024-05-05
Enamine
EN300-1847921-1.0g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
1g
$1142.0 2023-06-02
Enamine
EN300-1847921-0.5g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
0.5g
$535.0 2023-09-19
Enamine
EN300-1847921-5g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
5g
$1614.0 2023-09-19
Enamine
EN300-1847921-10g
3-[4-(propan-2-yl)phenyl]butan-1-amine
64969-61-5
10g
$2393.0 2023-09-19

Additional information on 3-4-(propan-2-yl)phenylbutan-1-amine

Comprehensive Overview of 3-4-(propan-2-yl)phenylbutan-1-amine (CAS No. 64969-61-5): Properties, Applications, and Industry Insights

In the realm of organic chemistry, 3-4-(propan-2-yl)phenylbutan-1-amine (CAS No. 64969-61-5) stands out as a compound of significant interest due to its unique structural properties and versatile applications. This amine derivative, characterized by its phenylbutan-1-amine backbone and propan-2-yl substituent, has garnered attention across pharmaceutical, agrochemical, and material science sectors. Its molecular formula and precise configuration make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.

The growing demand for specialty amines like 3-4-(propan-2-yl)phenylbutan-1-amine is driven by advancements in drug discovery and sustainable chemistry. Researchers and industry professionals frequently search for terms such as "amine synthesis techniques," "phenylbutan-1-amine derivatives," and "CAS 64969-61-5 applications" to explore its potential. This compound's stability under varying pH conditions and its compatibility with cross-coupling reactions further enhance its utility in modern organic synthesis.

One of the most discussed topics in recent years is the role of amine-based intermediates in green chemistry initiatives. 3-4-(propan-2-yl)phenylbutan-1-amine aligns with these trends, as its synthesis can be optimized to reduce waste and energy consumption. Searches for "sustainable amine production" and "eco-friendly chemical intermediates" reflect this shift in industry priorities. Additionally, its potential in pharmaceutical intermediates has been highlighted in studies focusing on central nervous system (CNS) targeting molecules, a hot topic in medicinal chemistry.

From a technical perspective, the physical and chemical properties of CAS No. 64969-61-5 are critical for its handling and application. The compound typically appears as a clear to pale-yellow liquid, with solubility profiles that favor organic solvents like ethanol and dichloromethane. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a recurring theme in queries like "how to analyze 3-4-(propan-2-yl)phenylbutan-1-amine" and "spectroscopic data for CAS 64969-61-5."

In the pharmaceutical sector, 3-4-(propan-2-yl)phenylbutan-1-amine is explored for its potential as a building block in drug design. Its structural motif is found in compounds under investigation for their bioactivity, particularly in neurological and metabolic disorders. This aligns with frequent searches for "amine derivatives in drug development" and "phenylbutan-1-amine pharmacological effects." The compound's adaptability in structure-activity relationship (SAR) studies further underscores its relevance.

Beyond pharmaceuticals, 64969-61-5 finds niche applications in material science, particularly in the synthesis of advanced polymers and liquid crystals. The propan-2-yl group contributes to thermal stability, making it suitable for high-performance materials. Industry forums often discuss keywords like "amine-functionalized polymers" and "CAS 64969-61-5 in material engineering," reflecting its cross-disciplinary appeal.

Quality control and regulatory compliance are paramount when working with 3-4-(propan-2-yl)phenylbutan-1-amine. Certificates of Analysis (CoA) and adherence to Good Manufacturing Practices (GMP) are frequently referenced in procurement-related searches, such as "GMP-grade 64969-61-5 suppliers" and "specifications for phenylbutan-1-amine derivatives." These aspects ensure the compound's suitability for high-stakes applications.

In summary, 3-4-(propan-2-yl)phenylbutan-1-amine (CAS No. 64969-61-5) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from drug discovery to material science, coupled with its alignment with sustainability goals, make it a compound of enduring relevance. As research progresses, its role in addressing contemporary challenges—such as green synthesis and targeted therapeutics—will likely expand, solidifying its place in the chemical landscape.

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